2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QC-3611 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and a pyridine carboxylic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of QC-3611 would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
QC-3611 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: QC-3611 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
QC-3611 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JARID1A and JARID1B.
Biology: Helps in understanding the role of JARID1A and JARID1B in cellular processes.
Medicine: Potential use as an antineoplastic drug for cancer treatment.
Industry: Could be used in the development of new therapeutic agents targeting JARID1A and JARID1B
Mechanism of Action
QC-3611 exerts its effects by selectively inhibiting the activity of JARID1A and JARID1B. These proteins are involved in the regulation of gene expression through histone demethylation. By inhibiting these proteins, QC-3611 can alter the expression of genes involved in tumor growth and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
QC-3105: Another inhibitor of JARID1A and JARID1B with similar properties.
GSK-J1: A selective inhibitor of the histone demethylase JMJD3.
KDM5-C70: A potent inhibitor of the KDM5 family of histone demethylases
Uniqueness
QC-3611 is unique due to its high selectivity and potency against JARID1A and JARID1B, with IC50 values of 13 nanomolar and 2 nanomolar, respectively. This makes it a highly effective tool for studying these targets and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[5-[(4-chloro-2-methylphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-8-14(18)3-2-13(11)10-24-16-5-7-20-21(16)15-9-12(17(22)23)4-6-19-15/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
PSOBPHXKKHPWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)COC2=CC=NN2C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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